

# Spectroscopic Profile of 2-Aminothiophenol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Aminothiophenol

Cat. No.: B119425

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Aminothiophenol** (CAS No: 137-07-5), an organosulfur compound with the molecular formula C<sub>6</sub>H<sub>7</sub>NS.[1][2] It is a valuable intermediate in the synthesis of various pharmaceuticals and dyes, including benzothiazoles.[1][3] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **2-Aminothiophenol**.

### <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum of **2-Aminothiophenol** exhibits characteristic signals for the aromatic protons and the protons of the amino and thiol functional groups. The chemical shifts can vary slightly depending on the solvent and concentration.

| Proton Assignment | Chemical Shift ( $\delta$ ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Solvent           |
|-------------------|---------------------------------|--------------|--------------------------|-------------|-------------------|
| H-6               | 7.20                            | d            | 7.5                      | 1H          | CDCl <sub>3</sub> |
| H-4               | 7.05                            | t            | 7.8                      | 1H          | CDCl <sub>3</sub> |
| H-3               | 6.75                            | d            | 7.9                      | 1H          | CDCl <sub>3</sub> |
| H-5               | 6.68                            | t            | 7.5                      | 1H          | CDCl <sub>3</sub> |
| -NH <sub>2</sub>  | 4.01                            | s (br)       | -                        | 2H          | CDCl <sub>3</sub> |
| -SH               | 3.25                            | s (br)       | -                        | 1H          | CDCl <sub>3</sub> |

Data sourced from publicly available spectral databases.

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon Assignment        | Chemical Shift ( $\delta$ ) ppm | Solvent           |
|--------------------------|---------------------------------|-------------------|
| C-2 (C-NH <sub>2</sub> ) | 146.5                           | CDCl <sub>3</sub> |
| C-6                      | 136.6                           | CDCl <sub>3</sub> |
| C-4                      | 129.2                           | CDCl <sub>3</sub> |
| C-5                      | 118.6                           | CDCl <sub>3</sub> |
| C-3                      | 115.4                           | CDCl <sub>3</sub> |
| C-1 (C-SH)               | 112.9                           | CDCl <sub>3</sub> |

Data sourced from publicly available spectral databases.[\[4\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of **2-Aminothiophenol** confirms the

presence of N-H, S-H, and C=C bonds.

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Vibrational Mode               | Functional Group                  |
|--------------------------------|---------------|--------------------------------|-----------------------------------|
| 3440, 3350                     | Strong, Sharp | N-H Stretch                    | Primary Amine (-NH <sub>2</sub> ) |
| 2550                           | Weak, Sharp   | S-H Stretch                    | Thiol (-SH)                       |
| 1610                           | Strong        | N-H Bend                       | Primary Amine (-NH <sub>2</sub> ) |
| 1580, 1480, 1450               | Medium-Strong | C=C Stretch                    | Aromatic Ring                     |
| 740                            | Strong        | C-H Bend (ortho-disubstituted) | Aromatic Ring                     |

Data corresponds to analysis performed using the KBr pellet method.[\[5\]](#)

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of **2-Aminothiophenol** shows absorption bands corresponding to  $\pi \rightarrow \pi^*$  and  $n \rightarrow \pi^*$  transitions.

| $\lambda_{\text{max}}$ (nm) | Solvent  | Electronic Transition |
|-----------------------------|----------|-----------------------|
| ~260                        | Methanol | $\pi \rightarrow \pi$ |
| ~360                        | Methanol | $n \rightarrow \pi$   |

Note: The absorption maxima can be influenced by the solvent. The values presented are typical for this class of compounds.

## Experimental Protocols

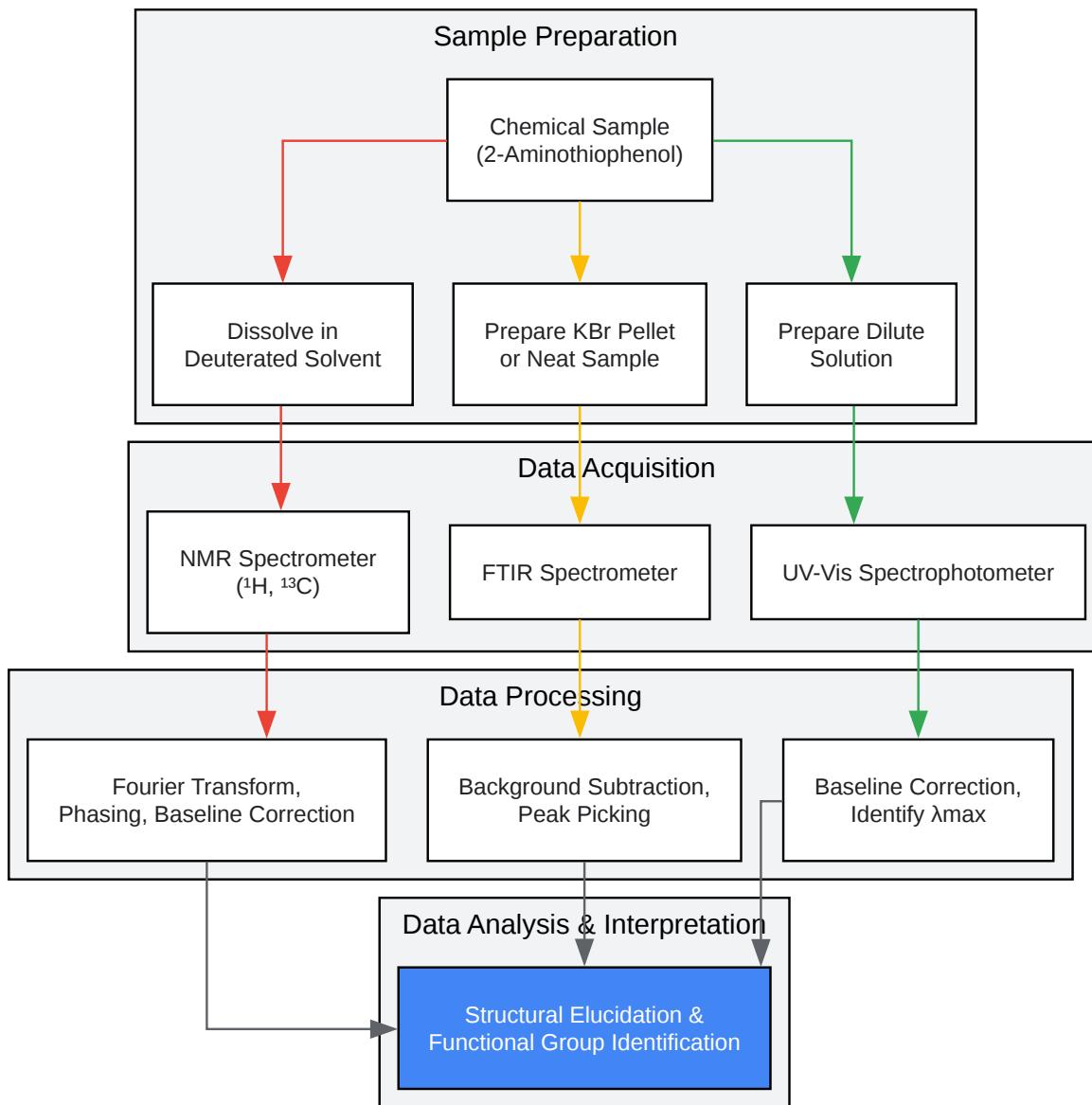
The data presented in this guide were obtained using standard spectroscopic techniques. The following sections outline the general methodologies.

## NMR Spectroscopy Protocol

A sample of **2-Aminothiophenol** (typically 5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.[6] The spectrum is recorded on a spectrometer, such as a 400 MHz instrument.[7][8] The instrument is tuned and locked to the deuterium signal of the solvent.[9] Standard pulse sequences are used to acquire the  $^1\text{H}$  and  $^{13}\text{C}$  spectra.[10] Data processing involves Fourier transformation, phase correction, and baseline correction.[11]

## IR Spectroscopy Protocol

For solid samples, the KBr pellet method is commonly employed.[5] A small amount of **2-Aminothiophenol** (1-2 mg) is ground with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[12] The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a neat liquid sample can be analyzed by placing a drop between two salt plates (e.g., NaCl or KBr).[13][14] The spectrum is recorded using an FTIR spectrometer, typically over a range of  $4000\text{-}400\text{ cm}^{-1}$ .[15] A background spectrum of the empty sample holder or pure KBr is recorded and subtracted from the sample spectrum.


## UV-Vis Spectroscopy Protocol

A stock solution of **2-Aminothiophenol** is prepared in a UV-transparent solvent, such as methanol or ethanol. This solution is then diluted to a concentration that results in an absorbance reading within the optimal range of the instrument (typically 0.1 to 1 AU).[16] The analysis is performed using a dual-beam UV-Vis spectrophotometer with a 1 cm path length quartz cuvette.[17] A baseline is recorded using a cuvette filled with the pure solvent.[18] The sample's absorption spectrum is then recorded over a specific wavelength range (e.g., 200-800 nm).

## Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-Aminothiophenol**.

## General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic analysis of **2-Aminothiophenol**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]
- 2. 2-Aminothiophenol, 98% 137-07-5 India [ottokemi.com]
- 3. 2-氨基苯硫酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Aminobenzenethiol(137-07-5) 13C NMR [m.chemicalbook.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. ekwan.github.io [ekwan.github.io]
- 7. 2-Aminophenol(95-55-6) 13C NMR spectrum [chemicalbook.com]
- 8. 2-Aminophenol(95-55-6) 1H NMR spectrum [chemicalbook.com]
- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 10. NMR Experiment Guide | University of Cincinnati [artsci.uc.edu]
- 11. emory.edu [emory.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. webassign.net [webassign.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. ossila.com [ossila.com]
- 17. rsc.org [rsc.org]
- 18. engineering.purdue.edu [engineering.purdue.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Aminothiophenol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b119425#spectroscopic-data-nmr-ir-uv-vis-of-2-aminothiophenol>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)